2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with chloro, fluoro, and dioxaborolan groups. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boronic acid derivative to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and toluene are frequently used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzoic Acids: Resulting from nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The primary mechanism of action for 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid offers unique reactivity due to the presence of both chloro and fluoro substituents on the benzoic acid core. This dual substitution pattern enhances its utility in various synthetic applications, providing greater versatility in forming complex molecular structures .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClFO4/c1-12(2)13(3,4)20-14(19-12)8-5-7(11(17)18)9(15)6-10(8)16/h5-6H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHCLZXLJLLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClFO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.52 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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